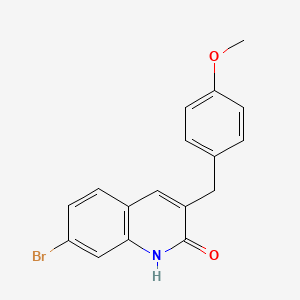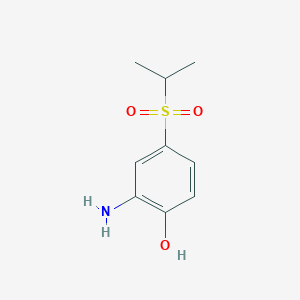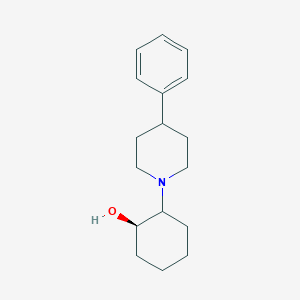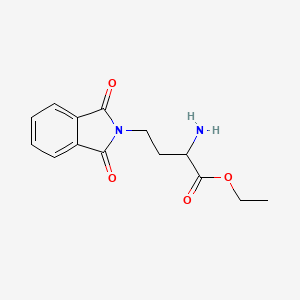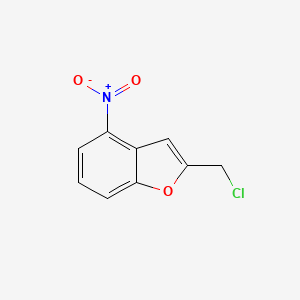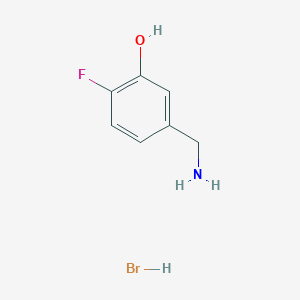
5-(Aminomethyl)-2-fluorophenol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-2-fluorophenol hydrobromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of an aminomethyl group attached to a fluorophenol ring, with a hydrobromide salt form enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-fluorophenol hydrobromide typically involves the introduction of an aminomethyl group to a fluorophenol precursor. One common method includes the reaction of 2-fluorophenol with formaldehyde and ammonium chloride under acidic conditions to form the aminomethyl derivative. This intermediate is then treated with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-2-fluorophenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more stable amines.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, and substituted phenols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-2-fluorophenol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-(Aminomethyl)-2-fluorophenol hydrobromide exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aminomethyl)-1,2-oxazol-3(2H)-one:
2,5-Bis(aminomethyl)furan: Another compound with aminomethyl groups, used in polymer synthesis.
Uniqueness
5-(Aminomethyl)-2-fluorophenol hydrobromide is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C7H9BrFNO |
|---|---|
Molekulargewicht |
222.05 g/mol |
IUPAC-Name |
5-(aminomethyl)-2-fluorophenol;hydrobromide |
InChI |
InChI=1S/C7H8FNO.BrH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H |
InChI-Schlüssel |
GNQKQSOPPKGVKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN)O)F.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


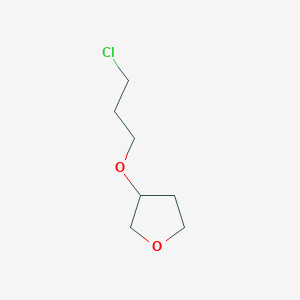
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
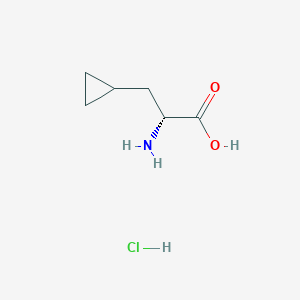
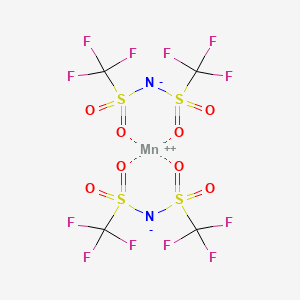
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
